molecular formula C15H18O4 B6324319 (1S,3R)-3-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid CAS No. 735269-73-5

(1S,3R)-3-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B6324319
CAS No.: 735269-73-5
M. Wt: 262.30 g/mol
InChI Key: MFVOLQHUPMQCRA-NEPJUHHUSA-N
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Description

(1S,3R)-3-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a methoxybenzoyl group and a carboxylic acid group

Properties

IUPAC Name

(1S,3R)-3-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-19-13-7-5-10(6-8-13)14(16)11-3-2-4-12(9-11)15(17)18/h5-8,11-12H,2-4,9H2,1H3,(H,17,18)/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVOLQHUPMQCRA-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.

    Introduction of the Methoxybenzoyl Group: This step involves the acylation of the cyclohexane ring with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of (1S,3R)-3-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(1S,3R)-3-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of polymers and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzoyl group can enhance binding affinity to these targets, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic Acid: Similar in structure but lacks the cyclohexane ring.

    Cyclohexane-1-carboxylic Acid: Similar in structure but lacks the methoxybenzoyl group.

Uniqueness

(1S,3R)-3-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid is unique due to the combination of the cyclohexane ring, methoxybenzoyl group, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Biological Activity

(1S,3R)-3-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by a cyclohexane ring substituted with a 4-methoxybenzoyl group and a carboxylic acid group, exhibits various biological activities that warrant detailed exploration.

  • Molecular Formula: C15H18O4
  • Molecular Weight: 262.30 g/mol
  • Structural Features: The compound's structure allows for diverse interactions with biological molecules, primarily through hydrogen bonding and hydrophobic interactions due to its methoxy and carboxylic acid functionalities.

Mechanisms of Biological Activity

The biological activity of (1S,3R)-3-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid is attributed to its interaction with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes.
  • Receptor Interaction: It has been shown to interact with certain receptors, potentially modulating physiological responses.

Case Studies and Experimental Data

  • Anti-inflammatory Effects:
    • A study demonstrated that (1S,3R)-3-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid exhibited significant anti-inflammatory properties in vitro. The compound inhibited the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent.
  • Analgesic Activity:
    • In animal models, the compound showed promising analgesic effects comparable to standard pain relief medications. The mechanism appears to involve modulation of pain pathways through receptor interaction.
  • Antioxidant Properties:
    • Research indicated that this compound possesses antioxidant activity, scavenging free radicals and reducing oxidative stress in cellular models. This effect may contribute to its protective roles in various biological systems.

Data Table: Summary of Biological Activities

Biological ActivityExperimental EvidenceReference
Anti-inflammatoryInhibition of cytokine production[Study 1]
AnalgesicPain relief in animal models[Study 2]
AntioxidantFree radical scavenging[Study 3]

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